molecular formula C22H29N3O4S2 B6570552 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893100-28-2

2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B6570552
CAS RN: 893100-28-2
M. Wt: 463.6 g/mol
InChI Key: NUWWXYLQPSAARO-UHFFFAOYSA-N
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Description

Thiophene derivatives are a class of compounds that have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves multistep processes . For example, a common method for synthesizing benzene derivatives involves nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, often involving a five-membered ring made up of one sulfur atom (as in thiophene) and various substituents .


Chemical Reactions Analysis

Chemical reactions involving thiophene derivatives can be varied. For example, benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .


Physical And Chemical Properties Analysis

Thiophene derivatives exhibit a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .

Mechanism of Action

The mechanism of action of thiophene derivatives can depend on their specific structure and the target they interact with. Some thiophene derivatives have shown pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Future Directions

Thiophene derivatives continue to be a focus of research due to their potential biological activities and applications in material science . Future research will likely continue to explore new synthesis methods, investigate their mechanisms of action, and develop new applications.

properties

IUPAC Name

2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c1-4-6-14-25(5-2)31(28,29)16-12-10-15(11-13-16)20(26)24-22-19(21(27)23-3)17-8-7-9-18(17)30-22/h10-13H,4-9,14H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWWXYLQPSAARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

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